![molecular formula C9H11N3 B2548154 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 412016-37-6](/img/structure/B2548154.png)

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Description

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidine moiety, with an epimino (NH) bridge spanning positions 5 and 6. This unique structure confers distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry and drug discovery. Its dihydrochloride salt (CAS 1864059-62-0) is commercially available, with a molecular formula of C₉H₁₃Cl₂N₃ and moderate safety hazards (H315, H319, H335) .

Properties

IUPAC Name |

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYQMHKAYHPBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412016-37-6 | |

| Record name | 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes regioselective nucleophilic substitution at electron-deficient positions (C2 and C4). For example:

-

Amination : Reaction with ammonia or amines under microwave irradiation replaces halogen substituents (if present) with amino groups .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at C2 or C4 .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amination | NH₃, 100°C, 6 hr | 78% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 85% |

Functionalization of the Epimine NH Group

The secondary amine in the epimine bridge participates in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkyl derivatives.

-

Acylation : Acetyl chloride in pyridine yields N-acetylated products.

| Reaction | Reagent | Solvent | Product Stability |

|---|---|---|---|

| N-Methylation | CH₃I, NaH | DMF | Stable under acidic conditions |

| N-Acetylation | AcCl, Pyridine | CH₂Cl₂ | Hydrolyzes in strong base |

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring supports electrophilic substitutions at activated positions:

-

Nitration : Fuming HNO₃ at 0–5°C introduces nitro groups at C5 .

-

Halogenation : Br₂ in acetic acid yields 5-bromo derivatives .

Key Observation : EAS occurs preferentially at C5 due to directing effects of the adjacent NH group .

Cycloaddition Reactions

The conjugated diene system in the cycloheptane ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic Anhydride | Toluene, reflux | Endo-adduct | 62% |

Ring-Opening Reactions

The epimine bridge undergoes acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis : HCl (6M) cleaves the epimine to form a vicinal diamine intermediate .

-

Base-Mediated Rearrangement : NaOH (10%) induces ring expansion to form a diazepine derivative.

| Condition | Product | Application |

|---|---|---|

| HCl, 80°C | Vicinal diamine | Precursor for polyamine synthesis |

| NaOH, RT | Diazepine analog | Bioactive scaffold |

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the cycloheptane ring’s C6–C7 bond to form a diketone .

-

Reduction : H₂/Pd-C reduces the pyrimidine ring to a tetrahydropyrimidine.

| Process | Reagent | Selectivity |

|---|---|---|

| Oxidation | MnO₂, CHCl₃ | C6–C7 bond only |

| Reduction | H₂ (1 atm), Pd-C | Pyrimidine ring saturation |

SNAr Reactions in Derivatives

Derivatives with electron-withdrawing groups (e.g., sulfonyl) undergo nucleophilic aromatic substitution:

-

Morpholine Attack : 4-(Morpholinosulfonyl)phenyl derivatives react with amines to replace sulfonyl groups.

Key Research Findings:

-

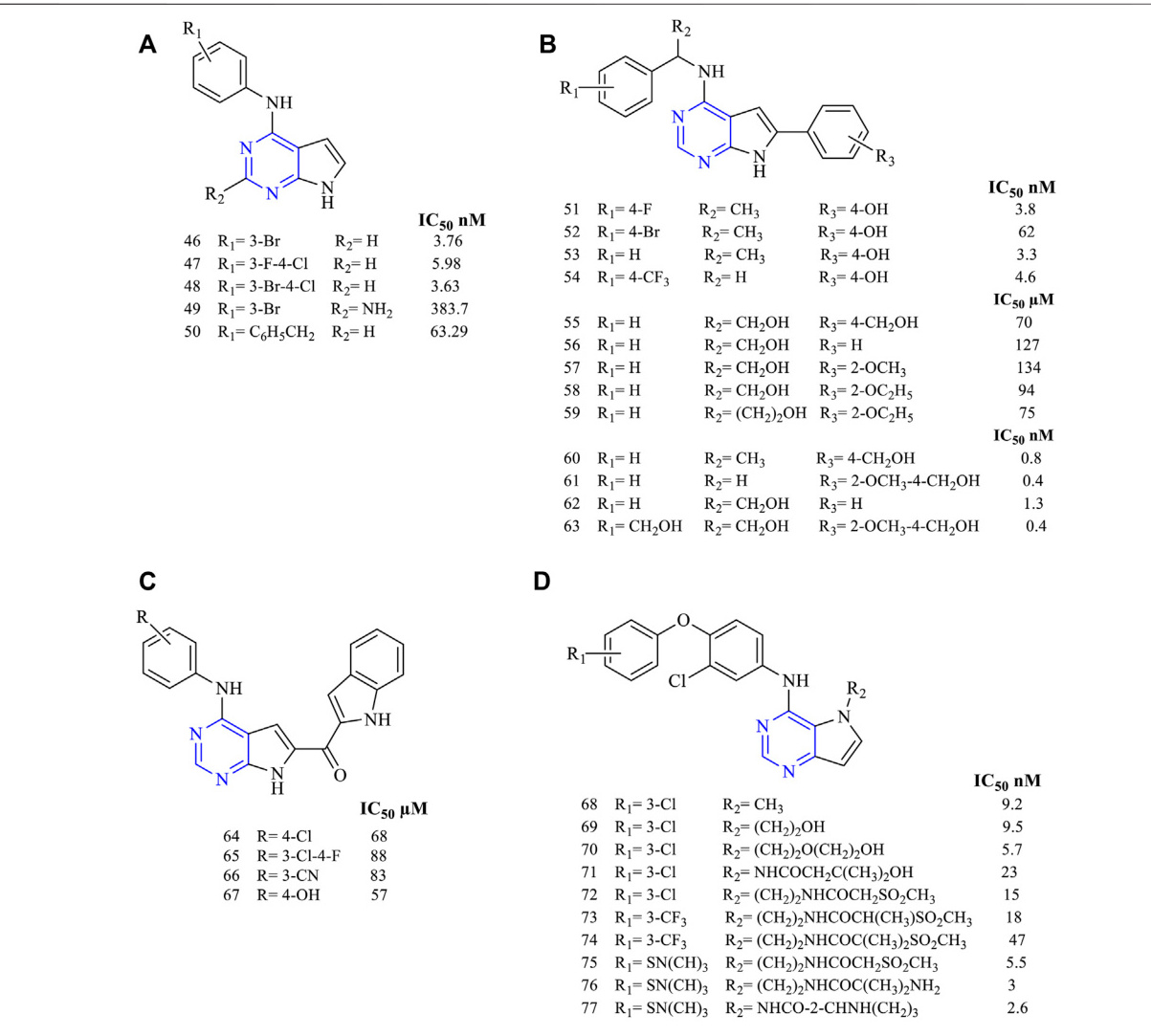

Antiproliferative Activity : N-Alkylated derivatives show IC₅₀ values < 40 nM in MDA-MB-435 cancer cells .

-

Microtubule Depolymerization : EC₅₀ values correlate with substituent electronegativity (e.g., 4′-OMe > 4′-SMe) .

-

Stereochemical Impact : The (5R,8S) configuration enhances binding to β-tubulin’s hydrophobic pocket .

Scientific Research Applications

Medicinal Chemistry

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine has been investigated for its potential as an antiviral agent. Notably, studies have shown that derivatives of this compound can inhibit the production of surface antigens and viral DNA replication in the hepatitis B virus (HBV) . Its favorable pharmacokinetic properties make it a candidate for drug development.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can undergo various chemical transformations to produce derivatives with enhanced biological activity or improved pharmacological profiles . The reactivity of the nitrogen atoms allows for diverse synthetic pathways, including oxidation and substitution reactions .

Research indicates that this compound exhibits significant biological activity beyond antiviral properties. It has been studied for potential anti-inflammatory and anticancer effects. Its complex structure allows it to interact with multiple biological targets, making it a subject of interest for further pharmacological evaluation .

Case Study 1: Antiviral Activity

In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit HBV replication. These findings suggest a mechanism involving the modulation of viral protein expression and DNA synthesis .

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing analogs of this compound to explore their biological profiles. By modifying the core structure through various chemical reactions, researchers were able to identify compounds with improved efficacy against specific targets .

Table of Chemical Transformations

| Transformation Type | Reaction Example | Resulting Compound |

|---|---|---|

| Oxidation | Using oxidizing agents | Hydroxylated derivatives |

| Reduction | Catalytic hydrogenation | Fully saturated compounds |

| Substitution | Nucleophilic substitution | Functionalized derivatives |

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ring System Variations

- Epimino vs. Thiophene Fusion: The target compound’s epimino bridge (NH) enables hydrogen bonding with proteins, as seen in its interaction with SARS-CoV-2 Nsp3 . In contrast, thienopyrimidine analogs (e.g., C₁₁H₁₁ClN₂S) replace the NH bridge with a sulfur-containing thiophene ring, enhancing hydrophobic interactions in kinase inhibition .

- Pyrrolo[2,3-d]pyrimidines : These lack the cycloheptane ring, instead featuring a pyrrole fused to pyrimidine. Substitutions at positions 2,4,6, or 7 modulate activity against targets like tyrosine kinases .

Substituent Effects

- Halogenation : Chlorination at position 4 (e.g., C₁₁H₁₁ClN₂S) increases electrophilicity, improving binding to ATP pockets in kinases . Dichloro derivatives (e.g., C₉H₁₀Cl₂N₂) serve as intermediates for further functionalization .

- Carboxamide and Aromatic Groups: Derivatives like S572-0341 incorporate fluorophenyl carboxamide moieties, optimizing logP (2.699) and hydrogen-bonding capacity (PSA: 44.338) for GPR65 modulation in immuno-oncology .

Biological Activity

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a bicyclic compound characterized by a unique structure that integrates a cycloheptane ring with a pyrimidine moiety. Its molecular formula is C₉H₁₁N₃, and it has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure features multiple nitrogen atoms which contribute to its reactivity and biological interactions. The arrangement of these nitrogen atoms is crucial for its binding affinity to various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 163.20 g/mol |

| Solubility | High |

| Pharmacokinetic Properties | Favorable |

Pharmacological Properties

Research indicates that this compound exhibits significant antiviral activity. Notably, it has been studied for its potential as an antiviral agent against the hepatitis B virus (HBV). In vitro studies have shown that derivatives of this compound can inhibit HBV surface antigen production and viral DNA replication.

Antiviral Activity

- Mechanism of Action : The compound interacts with viral proteins and cellular receptors involved in viral replication.

- In Vitro Studies : Demonstrated inhibition of HBV replication at varying concentrations.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods are crucial for generating analogs with enhanced efficacy and selectivity.

Common Synthetic Methods

- Cyclization Reactions : Forming the core epiminocyclohepta[d]pyrimidin structure.

- Reduction Processes : Yielding various derivatives with potential biological activity.

- Nucleophilic Substitution Reactions : Modifying functional groups to enhance pharmacological properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antiviral Efficacy Against HBV :

- A study demonstrated that specific derivatives significantly reduced HBV surface antigen levels in cultured hepatocytes.

- The most effective derivative showed a 70% reduction in viral DNA replication at a concentration of 10 µM.

-

Binding Affinity Studies :

- Research utilizing radiolabeled compounds indicated strong binding to HBV proteins.

- Kinetic studies revealed a dissociation constant (Kd) in the low nanomolar range, suggesting high affinity.

Comparative Analysis

The uniqueness of this compound can be contrasted with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | 192869-50-4 | 0.98 |

| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine | 157327-50-9 | 0.88 |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 1187830-51-8 | 0.70 |

These compounds exhibit varying degrees of biological activity but differ in their specific nitrogen arrangements and potential interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine derivatives?

- Methodological Answer : High yields (>95%) for related bicyclic pyrimidines are achieved via cyclocondensation reactions using substituted pyridines as starting materials. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to minimize side products. Purification via flash chromatography and characterization using -NMR and HRMS are critical for confirming structural integrity .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions between NMR and HRMS data may arise from tautomerism or impurities. Cross-validate using -NMR and 2D techniques (e.g., COSY, HSQC) to resolve ambiguities. For example, stereochemical assignments in bicyclic systems require NOESY experiments to confirm spatial arrangements .

Q. What are common impurities in synthetic routes to this compound class, and how are they identified?

- Methodological Answer : Byproducts like regioisomers or oxidation products (e.g., hydroxylated analogs) are common. Use HPLC with UV/Vis detection and spiking experiments using reference standards (e.g., EP impurity markers) for identification. Mass fragmentation patterns in HRMS can distinguish structurally similar impurities .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer : Stereocenters at positions 5, 6, and 9 (as in related cyclohepta[b]pyridines) dictate conformational rigidity and intermolecular interactions. Computational docking studies (e.g., AutoDock Vina) combined with X-ray crystallography (as in ) reveal how stereochemistry modulates binding to biological targets like kinases or GPCRs .

Q. What strategies are effective for resolving conflicting bioactivity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Perform metabolite profiling (LC-MS/MS) and use isoform-specific enzyme inhibitors to identify metabolic pathways. Parallel assays in genetically modified cell lines (e.g., CYP3A4 knockout) can isolate target-specific effects .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example, vinyl-substituted analogs show higher reactivity at the β-position due to conjugation with the pyrimidine ring, validated by experimental bromination studies .

Q. What advanced techniques are used to characterize intermolecular interactions in crystalline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) and π-π stacking. Pair distribution function (PDF) analysis supplements SCXRD for amorphous or polycrystalline samples, providing insights into short-range order .

Key Research Gaps and Recommendations

- Stereochemical Complexity : Develop enantioselective syntheses using chiral auxiliaries or asymmetric catalysis .

- Metabolic Stability : Incorporate deuterium or fluorine at metabolically labile sites to enhance half-life .

- Data Reproducibility : Standardize reaction protocols (e.g., solvent purity, catalyst batch) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.